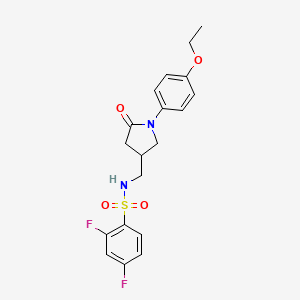

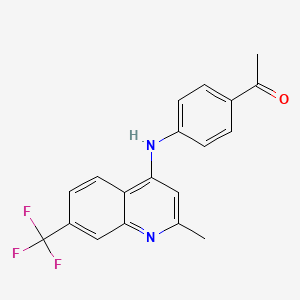

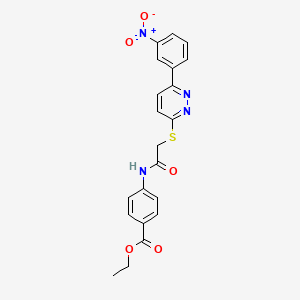

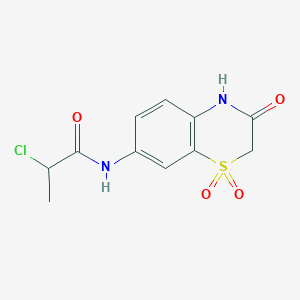

1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone” is a complex organic molecule that contains a quinoline ring structure . Quinoline is a nitrogen-containing heterocycle and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized using classical and non-classical conditions, including green conditions such as using green solvents and catalysts .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the quinoline ring and various substituents. Detailed analysis would require advanced computational methods or experimental techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Quinoline itself is a colorless hygroscopic liquid .Scientific Research Applications

Anticancer Potential

1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone derivatives have shown significant promise as anticancer agents. A study highlighted the synthesis of anilino-3H-pyrrolo[3,2-f]quinoline derivatives, including compounds structurally related to the chemical , demonstrating high antiproliferative activity. These compounds act by forming intercalative complexes with DNA, inhibiting DNA topoisomerase II, blocking the cell cycle in the G(2)/M phase, and inducing probable cell death through apoptosis (Via et al., 2008). Another study synthesized and evaluated 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives for in vitro anticancer activity, identifying specific derivatives with potent cytotoxicity against a panel of cancer cell lines, suggesting their potential in cancer treatment (Chen et al., 2005).

Antimicrobial Activity

Substituted 1,2,3-triazoles derived from the core structure of the compound under discussion were synthesized and screened for their antimicrobial activity. The study provides insights into the compound's potential as a base for developing new antimicrobial agents (Holla et al., 2005).

Catalytic Behavior

Research on the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines, closely related to the compound of interest, has been conducted. These complexes have been studied for their catalytic activities towards ethylene reactivity, indicating the potential of similar compounds in catalysis (Sun et al., 2007).

Antiproliferative Evaluation

Several studies have focused on synthesizing derivatives of the compound and evaluating their antiproliferative effects against various cancer cell lines. These studies underscore the potential of such compounds in developing new anticancer therapies (Chen et al., 2008).

Future Directions

properties

IUPAC Name |

1-[4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O/c1-11-9-17(24-15-6-3-13(4-7-15)12(2)25)16-8-5-14(19(20,21)22)10-18(16)23-11/h3-10H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFDHOKIKCIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-((4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2744635.png)

![[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 4-methylbenzoate](/img/structure/B2744638.png)

![4-morpholin-4-ylsulfonyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2744649.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2744654.png)

![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)